molecular formula C15H13N3OS B11089380 N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B11089380
M. Wt: 283.4 g/mol
InChI Key: XVFQCGSTGHMRSZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 2-bromo-4-(pyridin-2-yl)thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
  • N-(4-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
  • N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-3-amine

Uniqueness

N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-19-12-6-4-5-11(9-12)17-15-18-14(10-20-15)13-7-2-3-8-16-13/h2-10H,1H3,(H,17,18)

InChI Key

XVFQCGSTGHMRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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